molecular formula C13H28O B1606474 1-Methoxydodecane CAS No. 3482-63-1

1-Methoxydodecane

Cat. No. B1606474
CAS RN: 3482-63-1
M. Wt: 200.36 g/mol
InChI Key: JWCACDSKXWPOFF-UHFFFAOYSA-N
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Description

1-Methoxydodecane , also known as methyl dodecyl ether , has the chemical formula C₁₃H₂₈O . It is a compound with a molecular weight of approximately 200.36 Da . The IUPAC name for this substance is 1-dodecanol, methyl ether .

Scientific Research Applications

Electron Mediation in Biochemistry and Medical Technology

1-Methoxydodecane, in the form of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS), is recognized for its significant role as a stable electron carrier. This compound mediates electron transfer between NADH and various electron acceptors, including tetrazolium dyes and electrodes in enzymic electric cells. Due to its photochemical stability and efficient electron transfer capabilities, 1-methoxyPMS finds extensive applications in biochemistry and medical technology. Notably, its faster rate of reduction compared to PMS (5-methylphenazinium methyl sulfate) highlights its utility in NAD-linked dehydrogenase assays and other electron transfer systems (Hisada & Yagi, 1977).

Synthesis of Bioactive Compounds

The compound has been employed in the total synthesis of naturally occurring bioactive molecules. For instance, 1-methoxycanthin-6-one, a compound with potential bioactivity, was synthesized from β-carboline-1-carbaldehyde using a methodology that includes 1-methoxydodecane derivatives (Suzuki et al., 2004).

Development of Spectrophotometric Assays

In chemical engineering, methoxy(polyethylene glycol)-maleimide (mPEG-mal), a derivative of 1-methoxydodecane, is utilized in the development of spectrophotometric assays. This application is particularly relevant for the quantification of mPEG-mal in thiol PEGylation reaction mixtures, a critical process in drug delivery studies (Nanda et al., 2016).

Antibacterial and Anticancer Research

The derivative 3-Methoxybenzamide, a modification of 1-methoxydodecane, has been identified as a potent antistaphylococcal compound with promising pharmaceutical properties. Its structure-activity relationship has been explored for potential antibacterial applications (Haydon et al., 2010). Additionally, derivatives like 1-methoxy-canthin-6-one have shown apoptosis-inducing effects in human neoplastic cells, which is significant for anticancer research (Ammirante et al., 2006).

Environmental Applications

In environmental science, derivatives of 1-methoxydodecane, such as 1,3-benzenediamidoethanethiol dianion (BDET), have been used in the chemical precipitation of heavy metals from acid mine drainage. This application is crucial in removing toxic metals from contaminated water sources, demonstrating the environmental significance of 1-methoxydodecane derivatives (Matlock et al., 2002).

Pharmaceutical Synthesis

1-Methoxydodecane derivatives like N-Methoxy-N-methylamide (Weinreb amide) have emerged as vital intermediates in the synthesis of various pharmaceutical compounds. Their ability to act as acylating agents and equivalents for aldehyde groups underscores their significant role in drug development and large-scale pharmaceutical manufacturing (Balasubramaniam & Aidhen, 2008).

Enzyme Assays in Diagnostic Applications

1-Methoxydodecane, particularly in the form of 1-methoxyPMS, has been effectively used in enzyme assays for diagnostic purposes. Its use in the activity assay and staining of enzymes like lactate dehydrogenase (LDH) in human sera demonstrates its utility in clinical diagnostics (Nakamura et al., 1980).

properties

IUPAC Name

1-methoxydodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCACDSKXWPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188358
Record name 1-Methoxydodecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxydodecane

CAS RN

3482-63-1
Record name 1-Methoxydodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxydodecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxydodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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